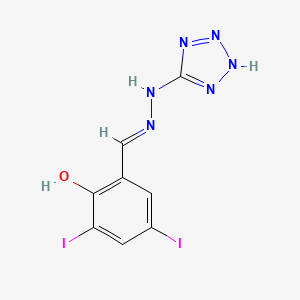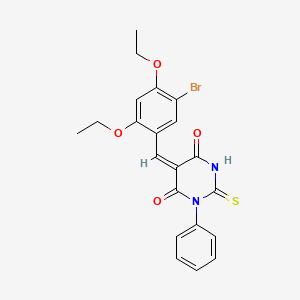
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: is a complex organic compound that features both aromatic aldehyde and hydrazone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-HYDROXY-3,5-DIIODOBENZALDEHYDE and 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE as the primary reactants.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the condensation reaction between the aldehyde and the hydrazone.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to accelerate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the iodine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products
Oxidation: 2-HYDROXY-3,5-DIIODOBENZOIC ACID
Reduction: 2-HYDROXY-3,5-DIIODOBENZYL ALCOHOL
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-HYDROXY-3,5-DIIODOBENZALDEHYDE: Shares the same aldehyde group but lacks the hydrazone moiety.
1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: Contains the hydrazone group but lacks the aromatic aldehyde structure.
Uniqueness
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is unique due to the combination of both the aromatic aldehyde and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2,4-diiodo-6-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N6O/c9-5-1-4(7(17)6(10)2-5)3-11-12-8-13-15-16-14-8/h1-3,17H,(H2,12,13,14,15,16)/b11-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCKBOGSOTXJG-QDEBKDIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NNN=N2)O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NNN=N2)O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-furaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5996919.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5996927.png)

![2-{1-cyclohexyl-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5996942.png)
![3-[1-(2-methylbenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5996949.png)
![Methyl 2-[[2-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)phenyl]methyl-methylamino]acetate](/img/structure/B5996950.png)

![5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5996971.png)
![N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B5996976.png)
![{3-benzyl-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5996981.png)
![4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5996983.png)
![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5996987.png)

![4-(1-Benzofuran-2-carbonyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5997017.png)
